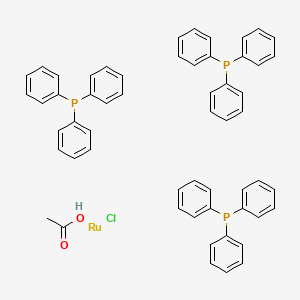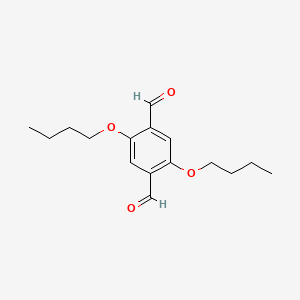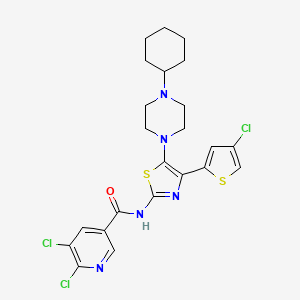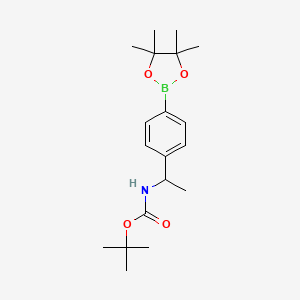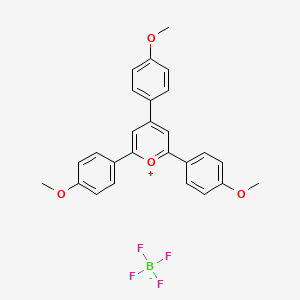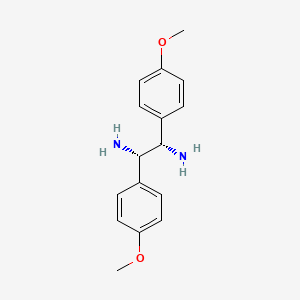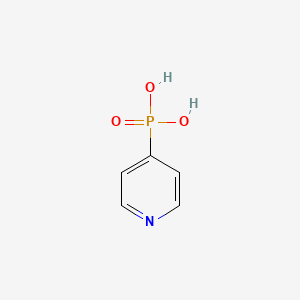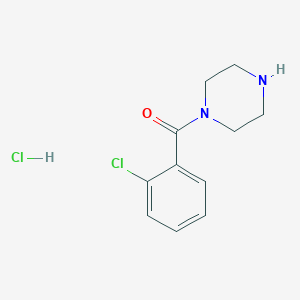
1-(2-Chlorobenzoyl)piperazine hydrochloride
Übersicht
Beschreibung
1-(2-Chlorobenzoyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H14Cl2N2O . It has a molecular weight of 261.15 .
Molecular Structure Analysis
The InChI code for 1-(2-Chlorobenzoyl)piperazine hydrochloride is 1S/C11H13ClN2O.ClH/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
1-(2-Chlorobenzoyl)piperazine hydrochloride is a powder at room temperature . More detailed physical and chemical properties were not found in the search results. For comprehensive property data, it’s recommended to refer to material safety data sheets (MSDS) or other chemical databases.Wissenschaftliche Forschungsanwendungen
Allosteric Enhancement of A1 Adenosine Receptor
Research has demonstrated the synthesis and biological evaluation of derivatives similar to 1-(2-Chlorobenzoyl)piperazine, which act as potent allosteric enhancers of the A1 adenosine receptor. These compounds, specifically 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives, have shown significant activity in binding and functional studies, highlighting the impact of substituents on the phenyl ring tethered to the piperazine on allosteric enhancer activity (Romagnoli et al., 2008).
Antidepressant and Antianxiety Properties
Another study focused on a novel series of compounds incorporating the piperazine structure, which exhibited significant antidepressant and antianxiety activities in animal models. This research underscores the therapeutic potential of piperazine derivatives in treating mood disorders (Kumar et al., 2017).
Dual Antihypertensive Agents
Piperazine derivatives have also been explored for their antihypertensive properties. A study synthesized new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, aiming to develop dual antihypertensive agents. The research identified the protonation sites in the piperazine ring of hydrochloride salts, contributing valuable insights into the design of blood pressure-lowering medications (Marvanová et al., 2016).
Chemical Synthesis and Characterization
The synthesis and characterization of piperazine derivatives, including 1-(2-Chlorobenzoyl)piperazine hydrochloride, are crucial for developing new pharmaceuticals. Studies have detailed methodologies for synthesizing such compounds, providing a foundation for further research and development in medicinal chemistry (Costa et al., 2021).
HIV-1 Entry Inhibitors
Research into 1,4-disubstituted piperidine/piperazine derivatives has revealed their potential as HIV-1 entry inhibitors. Some compounds in this category have demonstrated potent anti-HIV-1 activities at nanomolar levels, offering new avenues for the development of antiretroviral therapies (Dong et al., 2012).
Safety And Hazards
The compound is associated with certain hazards, as indicated by the GHS07 pictogram. It may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O.ClH/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSJPAKXQUGKEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzoyl)piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



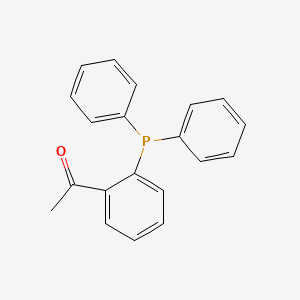
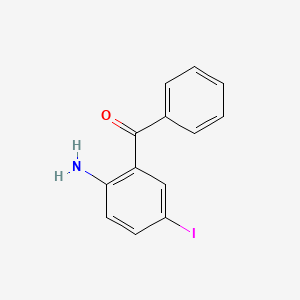
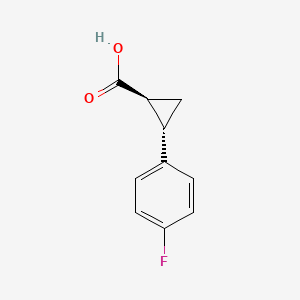
![(2S,5S)-1-[2-[(2S,5S)-2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane](/img/structure/B3068464.png)
![N-[(1S)-1-Phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3068466.png)
![(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3068470.png)

